molecular formula C6H10N2O4 B13427741 Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester

Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester

Cat. No.: B13427741
M. Wt: 174.15 g/mol
InChI Key: CCTLVTNIBLZOKY-UHFFFAOYSA-N
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Description

Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound features an ester functional group, an imino group, and an amino group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester typically involve large-scale application of the above synthetic routes, optimized for yield and efficiency. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s reactivity and properties.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Amides or other substituted esters.

Scientific Research Applications

Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of β-amino esters and other complex molecules.

    Biology: Studied for its potential role in biochemical pathways involving amino acids and peptides.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex organic compounds.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester involves its reactivity with various nucleophiles and electrophiles. The ester group can undergo hydrolysis to form carboxylic acids, while the imino group can participate in condensation reactions. The amino group can engage in substitution and addition reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Acetoacetate: Similar in having an ester group, but lacks the imino and amino functionalities.

    Ethyl Glycinate: Contains an amino group and an ester group but lacks the imino functionality.

    Ethyl Pyruvate: Contains a keto group instead of an imino group.

Uniqueness

Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester is unique due to the presence of both imino and amino groups along with the ester functionality. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research.

Properties

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

ethyl (2E)-2-acetyloxyimino-2-aminoacetate

InChI

InChI=1S/C6H10N2O4/c1-3-11-6(10)5(7)8-12-4(2)9/h3H2,1-2H3,(H2,7,8)

InChI Key

CCTLVTNIBLZOKY-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C(=N\OC(=O)C)/N

Canonical SMILES

CCOC(=O)C(=NOC(=O)C)N

Origin of Product

United States

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